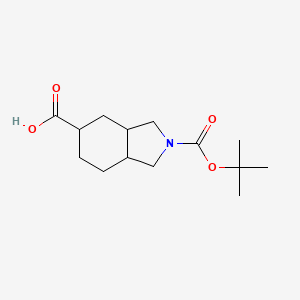
9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole
Descripción general
Descripción
9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole: is an organic compound belonging to the carbazole family Carbazoles are known for their aromatic structure and are widely studied for their electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 4-bromopyridine.
Bromination: Carbazole is first brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the 3,6-di(pyridin-4-yl)carbazole intermediate.
Alkylation: The final step involves the alkylation of the nitrogen atom in the carbazole core with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the carbazole core, forming N-oxides.
Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitronium tetrafluoroborate (NO2BF4) can be used for nitration reactions.
Major Products
Oxidation: N-oxides of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is studied for its electronic properties. It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology
The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development
Medicine
In medicine, derivatives of this compound are explored for their anticancer and antimicrobial properties. The compound’s structure allows for modifications that can enhance its biological activity.
Industry
In the industrial sector, the compound is used in the production of organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: Lacks the pyridine rings, resulting in different electronic properties.
3,6-Di(pyridin-4-yl)carbazole: Lacks the ethyl group, affecting its solubility and reactivity.
9-Phenyl-3,6-di(pyridin-4-yl)carbazole: Features a phenyl group instead of an ethyl group, altering its steric and electronic properties.
Uniqueness
9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is unique due to the presence of both ethyl and pyridine groups. This combination enhances its solubility, electronic properties, and potential for functionalization, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
9-ethyl-3,6-dipyridin-4-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-2-27-23-5-3-19(17-7-11-25-12-8-17)15-21(23)22-16-20(4-6-24(22)27)18-9-13-26-14-10-18/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMVJJSMNIBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=NC=C3)C4=C1C=CC(=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


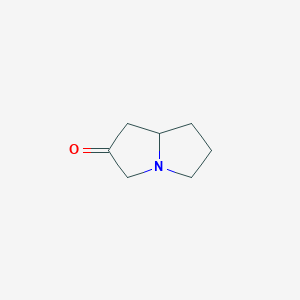
![2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid](/img/structure/B3322118.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
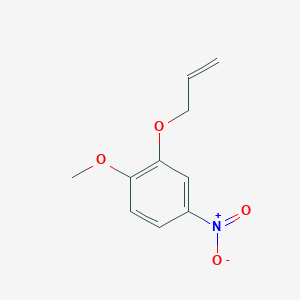

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
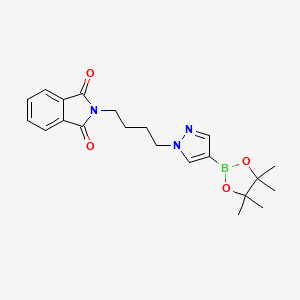

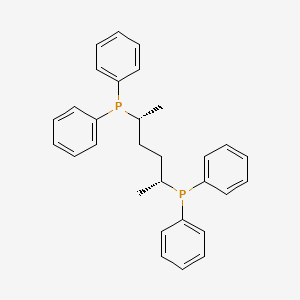
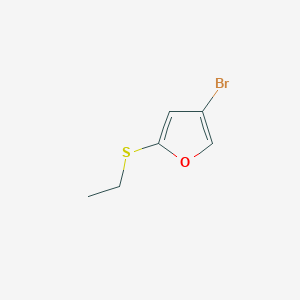
![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)

